molecular formula C8H4O3S2 B611490 Tropodithietic acid CAS No. 750590-18-2

Tropodithietic acid

Cat. No.: B611490
CAS No.: 750590-18-2
M. Wt: 212.2 g/mol
InChI Key: BLFCMITWMARUSM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

TDA is known to interact with a variety of biomolecules. It is a broad-spectrum antibiotic produced by the marine bacterium R. gallaeciensis . It is active against a variety of Gram-negative α-proteobacteria, γ-proteobacteria, and flavobacteria as well as Gram-positive actinobacteria strains

Cellular Effects

TDA exerts significant effects on various types of cells and cellular processes. It has been shown to cause morphological changes and cytotoxic effects in mammalian clonal cell lines of neuronal and glial origin at a concentration of 0.3–0.5 µg/mL (1.4–2.4 µM) . It influences cell function by causing a breakdown of the mitochondrial membrane potential, activating extracellular signal-regulated kinases ERK1/2, and inducing the small heat shock protein HSP32/HO-1 .

Molecular Mechanism

The molecular mechanism of TDA involves its interaction with biomolecules at the molecular level. It has been suggested that TDA collapses the proton motive force by a proton antiport mechanism, in which extracellular protons are exchanged for cytoplasmic cations

Temporal Effects in Laboratory Settings

The effects of TDA change over time in laboratory settings. After more than 300 generations exposed to sub-MIC and MIC concentrations of a TDA-containing extract, strains tolerant to 2× the MIC of TDA for wild-type strains were selected . The tolerance disappeared after one passage in medium without TDA extract .

Metabolic Pathways

TDA is involved in several metabolic pathways. It is hypothesized that TDA derives from phenylacetic acid (PAA) catabolism . The interception of PAA catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC) has been suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropodithietic acid is biosynthesized by marine bacteria through a complex pathway involving several genes and enzymes. The biosynthesis starts from phenylalanine and requires the paaABCDE and paaG genes of the upper phenylacetic acid catabolon . The sulfur atoms are introduced via nucleophilic attack of S-thiocysteine to the Michael acceptor of tropone-2-carboxylic acid coenzyme A ester, followed by oxidative elimination of cysteine .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using genetically engineered strains of Phaeobacter inhibens. Optimization of growth conditions, such as nutrient availability and biofilm formation, can enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Tropodithietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .

Properties

IUPAC Name

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCMITWMARUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336703
Record name Tropodithietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750590-18-2
Record name Tropodithietic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 750590-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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